molecular formula C21H18ClN3S B4285292 3-(4-CHLOROBENZYL)-4-METHYL-5-[(1-NAPHTHYLMETHYL)SULFANYL]-4H-1,2,4-TRIAZOLE

3-(4-CHLOROBENZYL)-4-METHYL-5-[(1-NAPHTHYLMETHYL)SULFANYL]-4H-1,2,4-TRIAZOLE

Cat. No.: B4285292
M. Wt: 379.9 g/mol
InChI Key: NBWAXQAFBSEQJC-UHFFFAOYSA-N
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Description

3-(4-CHLOROBENZYL)-4-METHYL-5-[(1-NAPHTHYLMETHYL)SULFANYL]-4H-1,2,4-TRIAZOLE is a synthetic organic compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a triazole ring, a chlorobenzyl group, a methyl group, and a naphthylmethylthio group

Preparation Methods

The synthesis of 3-(4-CHLOROBENZYL)-4-METHYL-5-[(1-NAPHTHYLMETHYL)SULFANYL]-4H-1,2,4-TRIAZOLE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the triazole ring: This can be achieved by reacting hydrazine with a suitable nitrile compound under acidic or basic conditions.

    Introduction of the chlorobenzyl group: This step involves the alkylation of the triazole ring with 4-chlorobenzyl chloride in the presence of a base such as potassium carbonate.

    Attachment of the naphthylmethylthio group: This can be done by reacting the intermediate compound with 1-naphthylmethylthiol in the presence of a suitable catalyst.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

3-(4-CHLOROBENZYL)-4-METHYL-5-[(1-NAPHTHYLMETHYL)SULFANYL]-4H-1,2,4-TRIAZOLE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of functional groups such as nitro or carbonyl groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorobenzyl group can be replaced by other nucleophiles such as amines or thiols.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon or copper(I) iodide.

Scientific Research Applications

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound has shown potential as an antimicrobial agent, with studies indicating its effectiveness against certain bacterial and fungal strains.

    Medicine: Research has explored its potential as an anticancer agent, with some studies suggesting that it may inhibit the growth of cancer cells.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3-(4-CHLOROBENZYL)-4-METHYL-5-[(1-NAPHTHYLMETHYL)SULFANYL]-4H-1,2,4-TRIAZOLE involves its interaction with specific molecular targets and pathways. For example, as an antimicrobial agent, it may inhibit the synthesis of essential proteins or disrupt the integrity of the cell membrane in microorganisms. In the context of anticancer activity, the compound may interfere with cell division and induce apoptosis in cancer cells.

Comparison with Similar Compounds

3-(4-CHLOROBENZYL)-4-METHYL-5-[(1-NAPHTHYLMETHYL)SULFANYL]-4H-1,2,4-TRIAZOLE can be compared with other triazole derivatives, such as:

    1,2,4-Triazole: A simple triazole compound with antifungal properties.

    Fluconazole: A triazole antifungal medication used to treat various fungal infections.

    Voriconazole: Another triazole antifungal agent with a broad spectrum of activity.

The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties compared to other triazole derivatives.

Properties

IUPAC Name

3-[(4-chlorophenyl)methyl]-4-methyl-5-(naphthalen-1-ylmethylsulfanyl)-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18ClN3S/c1-25-20(13-15-9-11-18(22)12-10-15)23-24-21(25)26-14-17-7-4-6-16-5-2-3-8-19(16)17/h2-12H,13-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBWAXQAFBSEQJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=C1SCC2=CC=CC3=CC=CC=C32)CC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18ClN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-(4-CHLOROBENZYL)-4-METHYL-5-[(1-NAPHTHYLMETHYL)SULFANYL]-4H-1,2,4-TRIAZOLE
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3-(4-CHLOROBENZYL)-4-METHYL-5-[(1-NAPHTHYLMETHYL)SULFANYL]-4H-1,2,4-TRIAZOLE
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3-(4-CHLOROBENZYL)-4-METHYL-5-[(1-NAPHTHYLMETHYL)SULFANYL]-4H-1,2,4-TRIAZOLE
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3-(4-CHLOROBENZYL)-4-METHYL-5-[(1-NAPHTHYLMETHYL)SULFANYL]-4H-1,2,4-TRIAZOLE
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3-(4-CHLOROBENZYL)-4-METHYL-5-[(1-NAPHTHYLMETHYL)SULFANYL]-4H-1,2,4-TRIAZOLE
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3-(4-CHLOROBENZYL)-4-METHYL-5-[(1-NAPHTHYLMETHYL)SULFANYL]-4H-1,2,4-TRIAZOLE

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